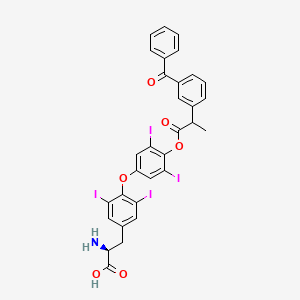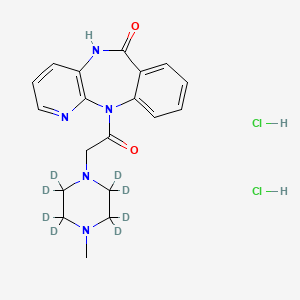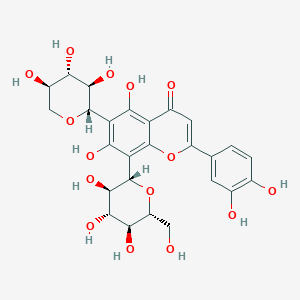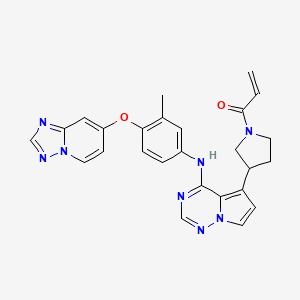
Aep-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aep-IN-2 is a compound known for its role as an inhibitor of asparagine endopeptidase (AEP), also known as legumain. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. This compound works by blocking the cleavage of amyloid precursor protein (APP) and Tau, which are associated with the formation of amyloid plaques and neurofibrillary tangles in Alzheimer’s disease .
Vorbereitungsmethoden
The synthesis of Aep-IN-2 involves multiple steps, starting from readily available reactants. The synthetic route typically includes the formation of key intermediates through reactions such as Mannich reaction and Michael addition. The final product is obtained through purification steps and is characterized by techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Industrial production methods for this compound are not widely documented, but the compound is available for research purposes through custom synthesis services .
Analyse Chemischer Reaktionen
Aep-IN-2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound, which can alter its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which help in introducing or replacing functional groups on the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Aep-IN-2 has a wide range of scientific research applications:
Wirkmechanismus
Aep-IN-2 exerts its effects by inhibiting the activity of asparagine endopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates, such as amyloid precursor protein and Tau. This inhibition reduces the formation of neurotoxic fragments that contribute to the pathology of Alzheimer’s disease . The molecular targets of this compound include the catalytic domain of AEP, which is essential for its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Aep-IN-2 is unique compared to other AEP inhibitors due to its high specificity and oral activity. Similar compounds include:
δ-Secretase Inhibitor 11: Another AEP inhibitor that has shown efficacy in reducing Alzheimer’s disease-related pathologies in animal models.
Morpholine-Containing Compounds: These compounds also inhibit AEP and have been studied for their potential therapeutic effects in Alzheimer’s disease.
This compound stands out due to its ability to decrease both amyloid-beta and phosphorylated Tau levels, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C14H17N7O3S |
|---|---|
Molekulargewicht |
363.40 g/mol |
IUPAC-Name |
[7-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]amino]-4-morpholin-4-yl-2,1,3-benzoxadiazol-5-yl]methanol |
InChI |
InChI=1S/C14H17N7O3S/c1-15-13-17-18-14(25-13)16-9-6-8(7-22)12(11-10(9)19-24-20-11)21-2-4-23-5-3-21/h6,22H,2-5,7H2,1H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
BSMQYCJYUKHJAX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NN=C(S1)NC2=CC(=C(C3=NON=C23)N4CCOCC4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


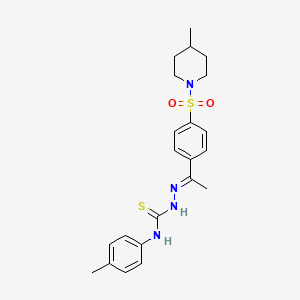

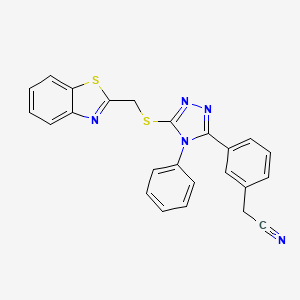
![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)



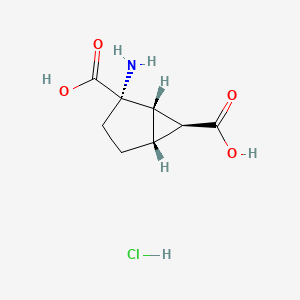
![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
